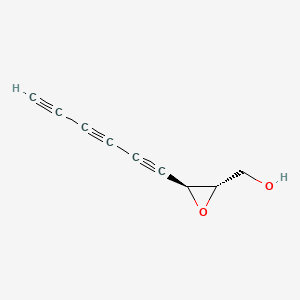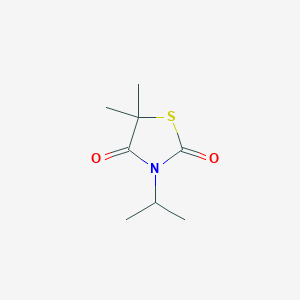
5-Chloro-2-phenyloxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-phenyloxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H6ClNO2. It features a chloro-substituted oxazole ring fused to a phenyl group and an aldehyde functional group at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenyloxazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses N-arylglycine as a starting material, which undergoes cyclization and formylation in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures (around 100°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 5-Chloro-2-phenyloxazole-4-carboxylic acid.
Reduction: 5-Chloro-2-phenyloxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-phenyloxazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism by which 5-Chloro-2-phenyloxazole-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-phenyloxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Phenyl-4-oxazolecarboxaldehyde: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
5-Chloro-2-phenylthiazole-4-carbaldehyde: Contains a sulfur atom instead of oxygen in the ring, leading to different chemical properties and applications.
Uniqueness: 5-Chloro-2-phenyloxazole-4-carbaldehyde’s unique combination of functional groups (chloro, phenyl, and aldehyde) makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
54644-13-2 |
|---|---|
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
5-chloro-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8(6-13)12-10(14-9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
SGGNPXOWWKFBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)


![N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14154570.png)

![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)

![N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14154600.png)

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)


![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)
